molecular formula C7H3Cl5 B3326853 1,3,5-Trichloro-2-(dichloromethyl)benzene CAS No. 28744-45-8

1,3,5-Trichloro-2-(dichloromethyl)benzene

Cat. No.: B3326853
CAS No.: 28744-45-8
M. Wt: 264.4 g/mol
InChI Key: HBTZFDIPZCSOJI-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C9H3Cl9.

Scientific Research Applications

1,3,5-Trichloro-2-(dichloromethyl)benzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2-(dichloromethyl)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the reaction of 1,3,5-trichlorobenzene with dichloromethyl reagents under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out in a solvent like chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-(dichloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 1,3,5-Trichloro-2-(dichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high degree of chlorination allows the compound to form stable complexes with proteins and other biomolecules, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trichloro-2-(dichloromethyl)benzene is unique due to its specific substitution pattern and the presence of both trichloro and dichloromethyl groups.

Properties

IUPAC Name

1,3,5-trichloro-2-(dichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTZFDIPZCSOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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